[4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone;oxalic acid
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Overview
Description
[4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone typically involves the reaction of 4-(2-chloroethyl)morpholine hydrochloride with potassium carbonate in the presence of a suitable solvent such as ethyl acetate . The reaction is followed by the addition of phenylmethanone under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study the interactions of morpholine-containing molecules with biological targets. It may also serve as a building block for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, [4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenylmethanone moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Morpholin-4-ylethoxy)aniline
- 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one, hydrochloride
- 6-[4-(2-Morpholin-4-ylethoxy)phenyl]pteridine-2,4,7-triamine
Uniqueness
Compared to similar compounds, [4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone stands out due to its combination of the morpholine ring, ethoxy group, and phenylmethanone moiety
Properties
IUPAC Name |
[4-(2-morpholin-4-ylethoxy)phenyl]-phenylmethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.C2H2O4/c21-19(16-4-2-1-3-5-16)17-6-8-18(9-7-17)23-15-12-20-10-13-22-14-11-20;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCQETXFDZDIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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